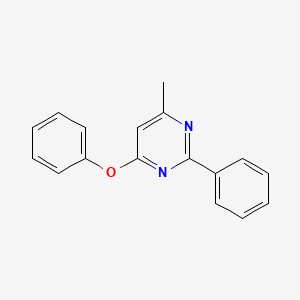
benzo-1,4-quinone O-(2-bromobenzoyl)oxime oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo-1,4-quinone O-(2-bromobenzoyl)oxime oxime is a chemical compound that has been extensively studied in scientific research. This compound has various applications in the field of biochemistry and physiology. In
Mécanisme D'action
The mechanism of action of benzo-1,4-quinone O-(2-bromobenzoyl)oxime oxime involves the inhibition of NQO1. This enzyme is involved in the detoxification of quinones and other electrophiles by catalyzing the reduction of these compounds to their corresponding hydroquinones. Benzo-1,4-quinone O-(2-bromobenzoyl)oxime oxime binds to the active site of NQO1, preventing the reduction of quinones and other electrophiles. This leads to the accumulation of these compounds, which can cause oxidative stress and cell death.
Biochemical and Physiological Effects:
Benzo-1,4-quinone O-(2-bromobenzoyl)oxime oxime has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by increasing the production of reactive oxygen species (ROS). It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest in the G2/M phase. Additionally, benzo-1,4-quinone O-(2-bromobenzoyl)oxime oxime has been shown to increase the sensitivity of cancer cells to chemotherapy drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using benzo-1,4-quinone O-(2-bromobenzoyl)oxime oxime in lab experiments is its ability to selectively inhibit NQO1. This allows researchers to study the role of this enzyme in various biological processes. However, one limitation of using benzo-1,4-quinone O-(2-bromobenzoyl)oxime oxime is its potential toxicity. This compound can cause oxidative stress and cell death, which can affect the viability of cells in lab experiments.
Orientations Futures
There are several future directions for the study of benzo-1,4-quinone O-(2-bromobenzoyl)oxime oxime. One direction is the development of new inhibitors of NQO1 that are more potent and selective than benzo-1,4-quinone O-(2-bromobenzoyl)oxime oxime. Another direction is the study of the role of NQO1 in various biological processes, such as oxidative stress and apoptosis. Additionally, the antitumor activity of benzo-1,4-quinone O-(2-bromobenzoyl)oxime oxime could be further explored in animal models of cancer to determine its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of benzo-1,4-quinone O-(2-bromobenzoyl)oxime oxime involves the reaction of 2-bromobenzoyl chloride with hydroxylamine hydrochloride in the presence of a base. The resulting product is then treated with benzoquinone to obtain benzo-1,4-quinone O-(2-bromobenzoyl)oxime oxime.
Applications De Recherche Scientifique
Benzo-1,4-quinone O-(2-bromobenzoyl)oxime oxime has various applications in scientific research. It has been used as a reagent for the detection of thiols and disulfides in proteins. It has also been used as an inhibitor of the enzyme NAD(P)H: quinone oxidoreductase 1 (NQO1), which is involved in the detoxification of quinones and other electrophiles. Additionally, benzo-1,4-quinone O-(2-bromobenzoyl)oxime oxime has been shown to have antitumor activity in several cancer cell lines.
Propriétés
IUPAC Name |
(4-nitrosoanilino) 2-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O3/c14-12-4-2-1-3-11(12)13(17)19-16-10-7-5-9(15-18)6-8-10/h1-8,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZWPMIYLHXBPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)ONC2=CC=C(C=C2)N=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzo-1,4-quinone O-(2-bromobenzoyl)oxime oxime | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2,2-dimethylpropanoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B5693883.png)
![N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-ethylbenzenesulfonohydrazide](/img/structure/B5693895.png)
![[(5-benzyl-6-methyl-2-phenyl-4-pyrimidinyl)thio]acetic acid](/img/structure/B5693907.png)
![2-[(9H-fluoren-2-ylamino)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5693915.png)

![2-benzyl-3-methyl-1-(1-piperidinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5693926.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-ethoxybenzamide](/img/structure/B5693932.png)

![2-methyl-3-[(3-nitrobenzyl)oxy]quinoxaline](/img/structure/B5693941.png)
![4-(3,4-dimethylphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5693942.png)



![3-(3-nitrophenyl)-N-[(3-pyridinylamino)carbonothioyl]acrylamide](/img/structure/B5693977.png)